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molecular formula C8H6ClN B1583042 2-Chloro-6-methylbenzonitrile CAS No. 6575-09-3

2-Chloro-6-methylbenzonitrile

Cat. No. B1583042
M. Wt: 151.59 g/mol
InChI Key: WQWQHJNUHQEGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04244966

Procedure details

Sodium cyanide (65 g, 1.33 mol) in 100 ml of water is added to cuprous chloride (49.5 g, 0.5 mol) in 200 ml of water while stirring mechanically in a 5 l. 3-necked flask. Evolution of heat resulted and the cuprous chloride dissolves. This is then cooled in an ice bath to 0° C. A milky suspension of cuprous cyanide results. To this is added 100 ml of toluene. 6 N Hydrochloric acid (140 ml) is added slowly to 6-chloro-2-methylbenzenamine (56 g, 0.4 mol) while swirling in a 2 l. erlenmeyer flask and keeping the temperature at 0° C. A solution of sodium nitrite (28 g, 0.4 mol) in 80 ml of water is added dropwise to the hydrochloride suspension. Ice is added, when required, keeping the temperature at 0° C. Anhydrous sodium carbonate is added until the diazonium hydrochloride solution is neutral to pH paper. This is then added slowly to the cold stirring cuprous cyanide suspension, the temperature not being allowed to rise above 5° C. The reaction is then stirred at 0°-5° C. for 0.75 hr, allowed to reach room temperature over a 3 hr period and then heated on the steam bath at 50° C. After remaining at room temperature overnight, the product is steam distilled off. The distillate (3.5 l.) is extracted with benzene, dried and evaporated to give 2.8 g of the title compound, nmr (CDCl3) δ 2.55 (s, 3H) and 7.3 (m, 3H).
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
49.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
reactant
Reaction Step Six
Quantity
56 g
Type
reactant
Reaction Step Six
Quantity
28 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
80 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
diazonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Cl.[Cl:5][C:6]1[C:11](N)=[C:10]([CH3:13])[CH:9]=[CH:8][CH:7]=1.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:13])[C:11]=1[C:1]#[N:2] |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
cuprous chloride
Quantity
49.5 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
140 mL
Type
reactant
Smiles
Cl
Name
Quantity
56 g
Type
reactant
Smiles
ClC1=CC=CC(=C1N)C
Step Seven
Name
Quantity
28 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
diazonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring mechanically in a 5 l
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Evolution of heat
CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
results
CUSTOM
Type
CUSTOM
Details
erlenmeyer flask and keeping
CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
Ice is added
CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
This is then added slowly to the
CUSTOM
Type
CUSTOM
Details
to rise above 5° C
STIRRING
Type
STIRRING
Details
The reaction is then stirred at 0°-5° C. for 0.75 hr
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath at 50° C
WAIT
Type
WAIT
Details
After remaining at room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
distilled off
EXTRACTION
Type
EXTRACTION
Details
The distillate (3.5 l.) is extracted with benzene
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 4.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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